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Cat. No.: B607354 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
EPZ0025654, also known as Pinometostat (EPZ-5676), is a potent and highly selective small

molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-

Like). In specific cancers, such as MLL-rearranged (MLLr) leukemias, chromosomal

translocations lead to the aberrant recruitment of DOT1L to chromatin. This results in the

hypermethylation of histone H3 at lysine 79 (H3K79), a mark associated with active

transcription, driving the expression of leukemogenic genes like HOXA9 and MEIS1.

EPZ0025654 competitively inhibits the S-adenosyl methionine (SAM) binding pocket of DOT1L,

leading to a global reduction in H3K79 methylation and subsequent downregulation of target

gene expression, thereby inhibiting cancer cell proliferation.

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to

investigate the genome-wide effects of EPZ0025654 on H3K79 methylation. This document

provides detailed protocols for performing ChIP-seq analysis on cells treated with

EPZ0025654, along with data presentation and visualization to facilitate the interpretation of

results.
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In MLL-rearranged leukemia, the MLL gene is fused to one of over 70 different partner genes,

creating an MLL-fusion protein. This fusion protein retains the ability to bind to specific DNA

sequences but loses its intrinsic histone methyltransferase activity. Instead, it aberrantly

recruits DOT1L, the sole H3K79 methyltransferase. This leads to localized hypermethylation of

H3K79 at MLL target genes, promoting their transcription and driving leukemogenesis.

EPZ0025654 acts by inhibiting the catalytic activity of DOT1L, thereby preventing H3K79

methylation and suppressing the oncogenic gene expression program.
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Mechanism of EPZ0025654 Action in MLL-Rearranged Leukemia
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Caption: Mechanism of EPZ0025654 Action in MLL-Rearranged Leukemia.
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Part 1: Cell Culture and EPZ0025654 Treatment
This protocol is optimized for suspension leukemia cell lines such as MOLM-13 (MLL-AF9) and

RS4;11 (MLL-AF4).

Materials:

Leukemia cell line (e.g., MOLM-13, RS4;11)

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

EPZ0025654 (Pinometostat)

DMSO (vehicle control)

Cell counting solution (e.g., Trypan Blue)

Hemocytometer or automated cell counter

Procedure:

Culture cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5%

CO2.

Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

Prepare a stock solution of EPZ0025654 in DMSO (e.g., 10 mM).

Seed cells at a density of 5 x 10^5 cells/mL in fresh medium.

Treat cells with the desired concentration of EPZ0025654 (e.g., 100 nM to 1 µM) or an

equivalent volume of DMSO for the vehicle control.

Incubate the cells for the desired time period (e.g., 4 to 6 days) to allow for sufficient

reduction in H3K79 methylation.

Monitor cell viability and count cells daily.
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Harvest approximately 10-20 million cells per ChIP reaction.

Part 2: Chromatin Immunoprecipitation (ChIP)
Materials:

1% Formaldehyde in PBS

Glycine (1.25 M)

Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol,

0.5% NP-40, 0.25% Triton X-100, with protease inhibitors)

Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM

EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, with protease inhibitors)

Sonication apparatus (e.g., Bioruptor)

ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl,

pH 8.1, 167 mM NaCl)

Antibody against H3K79me2 (ensure it is ChIP-grade)

IgG control antibody

Protein A/G magnetic beads

Wash Buffers (Low Salt, High Salt, LiCl)

Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

5 M NaCl

RNase A

Proteinase K

DNA purification kit
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Procedure:

Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1%

and incubate for 10 minutes at room temperature with gentle shaking.

Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes at

room temperature.

Cell Lysis: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend in Lysis

Buffer. Incubate on ice for 10 minutes.

Nuclear Lysis: Pellet nuclei, resuspend in Nuclear Lysis Buffer, and incubate on ice for 10

minutes.

Chromatin Shearing: Sonicate the nuclear lysate to shear chromatin to an average fragment

size of 200-500 bp. Optimization of sonication conditions is critical.

Immunoprecipitation:

Clarify the sheared chromatin by centrifugation.

Dilute the chromatin with ChIP Dilution Buffer.

Pre-clear the chromatin with Protein A/G beads.

Incubate the pre-cleared chromatin with the anti-H3K79me2 antibody or IgG control

overnight at 4°C with rotation.

Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-

chromatin complexes.

Washes: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer,

LiCl Wash Buffer, and TE Buffer to remove non-specific binding.

Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer.

Reverse the cross-links by adding NaCl and incubating at 65°C overnight.
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DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA

purification kit.

Part 3: Library Preparation and Sequencing
Materials:

DNA library preparation kit for Illumina sequencing (e.g., NEBNext Ultra II DNA Library Prep

Kit)

Agencourt AMPure XP beads

Qubit dsDNA HS Assay Kit

Bioanalyzer or equivalent for library quality control

Procedure:

Quantify the purified ChIP DNA using a Qubit fluorometer.

Prepare the sequencing library following the manufacturer's protocol. This typically involves

end-repair, A-tailing, and adapter ligation.

Perform size selection using AMPure XP beads to select for fragments in the desired size

range.

Amplify the library by PCR. The number of cycles should be minimized to avoid amplification

bias.

Purify the amplified library using AMPure XP beads.

Assess the quality and quantity of the library using a Bioanalyzer and Qubit.

Sequence the library on an Illumina platform (e.g., NovaSeq, HiSeq) to a sufficient depth

(e.g., 20-30 million reads per sample).

Part 4: Bioinformatic Analysis
Workflow:
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Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

Alignment: Align the reads to the appropriate reference genome (e.g., hg38 for human) using

an aligner such as BWA or Bowtie2.

Peak Calling: Identify regions of enrichment (peaks) in the EPZ0025654-treated and vehicle-

treated samples relative to their respective input controls using a peak caller like MACS2.

Differential Binding Analysis: Compare the peak profiles between the EPZ0025654-treated

and vehicle-treated samples to identify regions with significantly reduced H3K79me2

enrichment. Tools like DiffBind or MAnorm can be used for this purpose.

Data Visualization: Visualize the ChIP-seq signal at specific gene loci using a genome

browser like the UCSC Genome Browser or IGV. Generate heatmaps and metaplots to

visualize global changes in H3K79me2 levels around genomic features like transcription start

sites (TSS).

Functional Annotation: Associate the differentially bound regions with nearby genes and

perform gene ontology (GO) and pathway analysis to understand the biological processes

affected by EPZ0025654 treatment.

Data Presentation
Quantitative data from ChIP-seq experiments with EPZ0025654 can be summarized to show

the reduction in H3K79me2 levels at specific gene loci or across the genome.

Table 1: Effect of EPZ-5676 on H3K79me2 Levels in MLL-rearranged Leukemia Cells
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Cell Line
Treatmen
t

Concentr
ation

Duration

Target
Genes
with
Reduced
H3K79me
2

Fold
Change
in
H3K79me
2 Signal
(log2) at
Target
Gene
Promoter
s

Referenc
e

MOLM-13 EPZ-5676 1 µM 6 days
HOXA9,

MEIS1
-2.5 to -3.0 [1]

RS4;11 EPZ-5676 1 µM 6 days
HOXA9,

MEIS1
-2.0 to -2.8 [1]

SEM EPZ-5676 500 nM 7 days

MLL-AF4

target

genes

Significant

reduction

observed

[2]

Jurkat EPZ-5676

0-100%

treated

cells

4 days
Global

reduction

Dose-

dependent

decrease

[3]

Table 2: Publicly Available ChIP-seq Datasets for EPZ0025654 Treatment
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GEO
Accession

Cell Line Treatment Histone Mark Description

GSE60104 Jurkat EPZ-5676 H3K79me2

Spike-in

controlled ChIP-

seq to quantify

global changes

in H3K79me2.[3]

GSE117864 SEM (MLL-AF4) EPZ-5676
H3K79me2/3,

H3K27ac

Investigates the

role of H3K79

methylation at

enhancer

elements.[2]
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ChIP-seq Experimental Workflow

1. Cell Culture & EPZ0025654 Treatment

2. Formaldehyde Cross-linking

3. Cell Lysis & Chromatin Shearing

4. Immunoprecipitation with anti-H3K79me2 Ab

5. Reverse Cross-linking & DNA Purification

6. Library Preparation

7. High-Throughput Sequencing

8. Bioinformatic Analysis
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Caption: ChIP-seq Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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